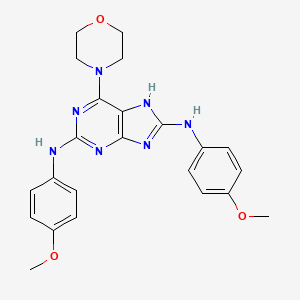
1H-Purine-2,8-diamine, N,N'-bis(4-methoxyphenyl)-6-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the methoxyphenyl and morpholinyl groups. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, pressure adjustments, and the use of catalysts to speed up the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially converting double bonds to single bonds and altering the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropurine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or materials with unique electronic properties.
Biology
Biologically, the compound could be studied for its potential interactions with nucleic acids, proteins, or enzymes, given its structural similarity to naturally occurring purines.
Medicine
In medicine, research may focus on the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action for “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved could include nucleotide synthesis, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that is a methylxanthine derivative of purine.
Uniqueness
What sets “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” apart is its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other purines.
Propiedades
Número CAS |
682337-52-6 |
|---|---|
Fórmula molecular |
C23H25N7O3 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-N,8-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C23H25N7O3/c1-31-17-7-3-15(4-8-17)24-22-26-19-20(27-22)28-23(25-16-5-9-18(32-2)10-6-16)29-21(19)30-11-13-33-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |
Clave InChI |
RNDIKIXUFONFEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


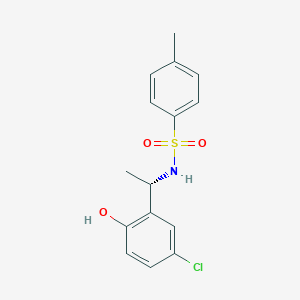
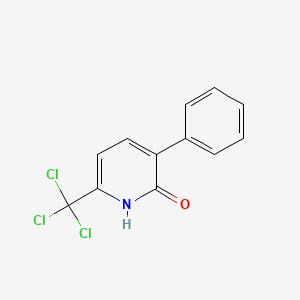
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
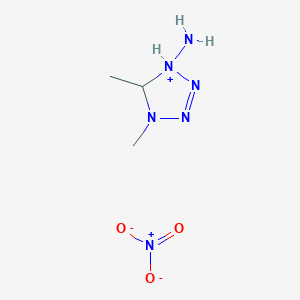

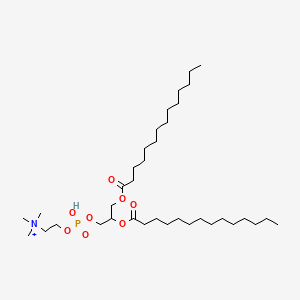

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
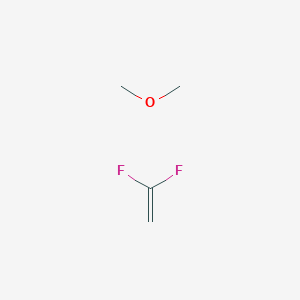
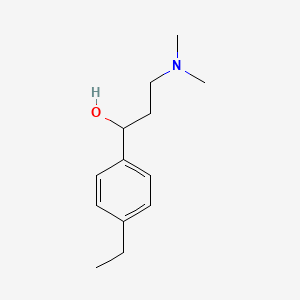
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
